

# Zafirlukast-d6: An In-depth Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Zafirlukast-d6

Cat. No.: B12379358

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Zafirlukast-d6**, a deuterated analog of the leukotriene receptor antagonist, Zafirlukast. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

## Chemical Identity and Structure

**Zafirlukast-d6** is a stable, isotopically labeled form of Zafirlukast where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the N-methyl and O-methyl groups, providing a distinct mass difference for use as an internal standard in quantitative bioanalytical assays.

Table 1: Chemical Identification of Zafirlukast and **Zafirlukast-d6**

Identifier	Zafirlukast	Zafirlukast-d6
IUPAC Name	Cyclopentyl {3-[2-methoxy-4-(o-tolylsulfonylcarbamoyl)benzyl]-1-methyl-1H-indol-5-yl}carbamate	Cyclopentyl (3-{[4({[2-(methyl-d3)phenyl]sulfonyl}carbamoyl)-2-(methoxy-d3)phenyl]methyl}-1-methyl-1H-indol-5-yl)carbamate (typical)
CAS Number	107753-78-6[1]	1109278-84-3[2]
Molecular Formula	C <sub>31</sub> H <sub>33</sub> N <sub>3</sub> O <sub>6</sub> S[1][3][4][5]	C <sub>31</sub> H <sub>27</sub> D <sub>6</sub> N <sub>3</sub> O <sub>6</sub> S
Molecular Weight	575.68 g/mol [1][3][5]	Approximately 581.72 g/mol

## Physical and Chemical Properties

The physical and chemical properties of **Zafirlukast-d6** are expected to be very similar to those of its non-deuterated counterpart, Zafirlukast. The primary difference lies in the increased molecular weight due to the deuterium substitution.

Table 2: Physical and Chemical Properties

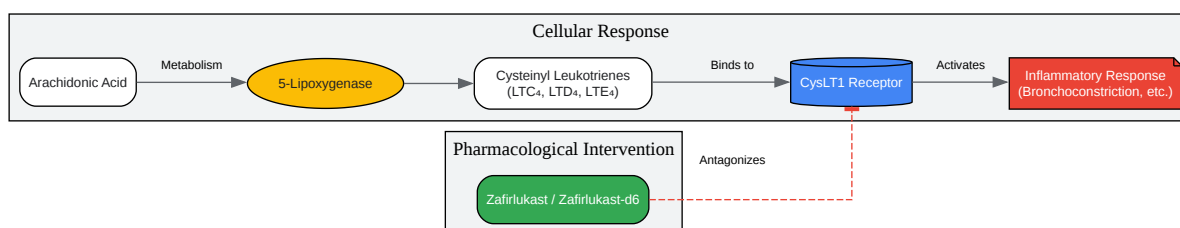
Property	Value (for Zafirlukast)	Reference
Physical Description	A fine, white to pale yellow amorphous powder.	[1][3]
Melting Point	138-140 °C	[1]
Solubility	Practically insoluble in water. Slightly soluble in methanol. Freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.	[1][3]
pKa (Strongest Acidic)	4.29	
LogP	5.4	[4]

## Mechanism of Action: Leukotriene Receptor Antagonism

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] Cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[3][4] By blocking the CysLT1 receptor, Zafirlukast inhibits the pro-inflammatory actions of these leukotrienes, which include:

- Bronchoconstriction
- Increased vascular permeability
- Mucus secretion
- Recruitment of inflammatory cells

This mechanism of action makes Zafirlukast an effective agent in the prophylactic and chronic treatment of asthma.[3][4]



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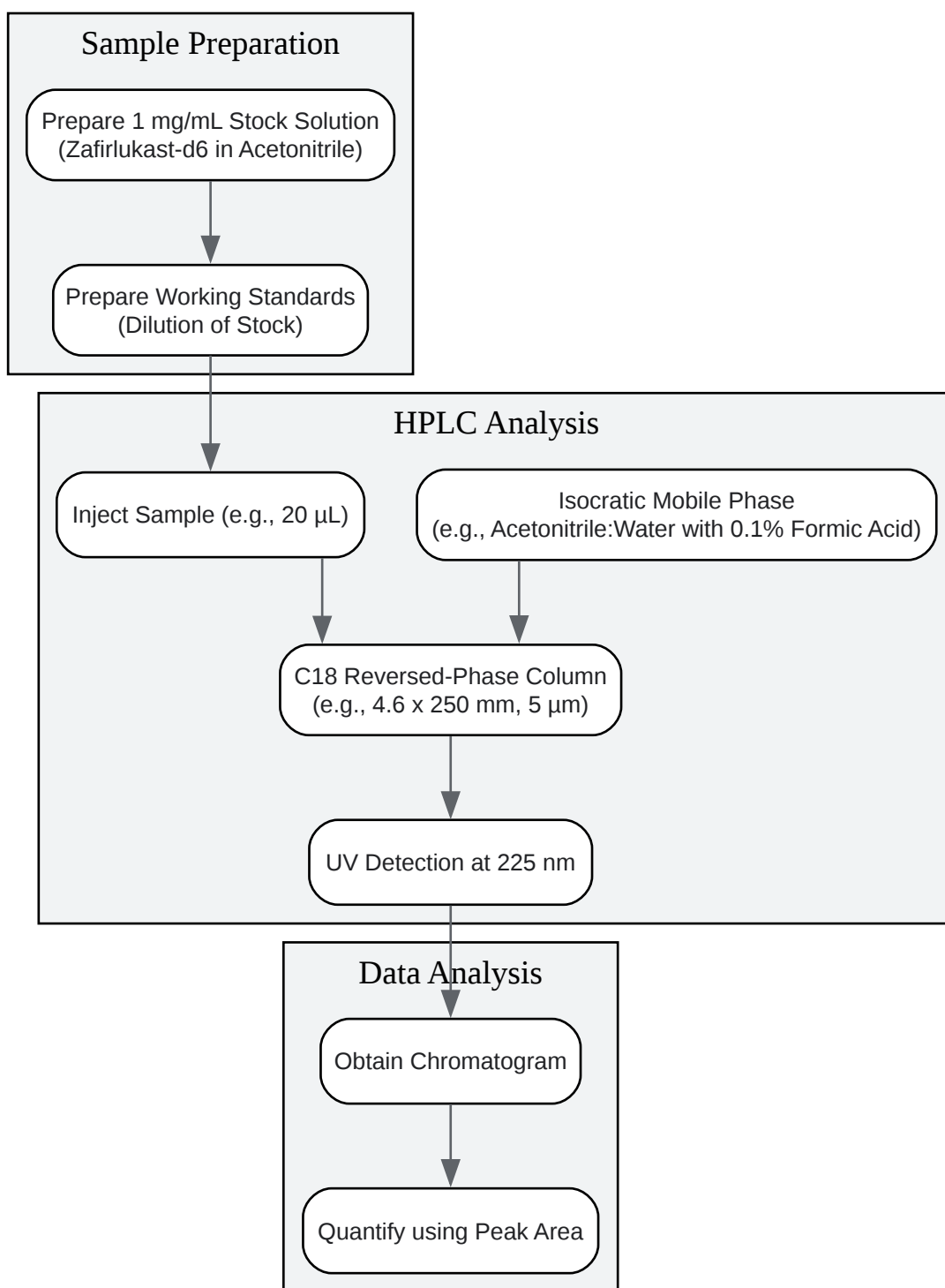
Zafirlukast's antagonistic action on the CysLT1 receptor.

## Experimental Protocols

The following are detailed methodologies for key analytical experiments. While these protocols are primarily for Zafirlukast, they are directly applicable to **Zafirlukast-d6** with minor adjustments, primarily in the mass spectrometry parameters to account for the mass difference.

## High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of Zafirlukast.



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Workflow for the HPLC analysis of **Zafirlukast-d6**.

Methodology:

- **Standard Preparation:** Prepare a stock solution of **Zafirlukast-d6** in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range.
- **Chromatographic Conditions:**
  - **Column:** A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  - **Mobile Phase:** An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.
  - **Flow Rate:** A typical flow rate is 1.0 mL/min.
  - **Injection Volume:** 20 µL.
  - **Detection:** UV detection at a wavelength of 225 nm.
- **Analysis:** Inject the prepared standards and samples onto the HPLC system. The retention time for Zafirlukast is typically around 5-7 minutes under these conditions.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **Zafirlukast-d6** in unknown samples by interpolating their peak areas from the calibration curve.

## Mass Spectrometry (MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of **Zafirlukast-d6**, often used in pharmacokinetic studies.

### Methodology:

- **Sample Preparation:** Perform a protein precipitation of plasma samples by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further evaporated and reconstituted in the mobile phase.

- LC-MS/MS Conditions:
  - Chromatography: Utilize a rapid LC method with a shorter C18 column and a fast gradient to elute the analyte quickly.
  - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
  - Mass Transitions: For **Zafirlukast-d6**, the precursor ion will be approximately 582.7  $[M+H]^+$ . The product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution and performing a product ion scan. For Zafirlukast, a common transition is  $m/z$  576.2  $\rightarrow$  463.2.
- Quantification: Zafirlukast would typically be used as the internal standard for the quantification of **Zafirlukast-d6**, or another suitable deuterated analog. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of **Zafirlukast-d6**.

Methodology:

- Sample Preparation: Dissolve a sufficient amount of **Zafirlukast-d6** (typically 5-10 mg) in a deuterated solvent such as deuteriochloroform ( $CDCl_3$ ) or dimethyl sulfoxide-d6 ( $DMSO-d_6$ ).
- $^1H$  NMR Spectroscopy: The  $^1H$  NMR spectrum will show the absence or significant reduction of signals corresponding to the protons on the N-methyl and O-methyl groups, confirming the location of deuterium labeling. The remaining proton signals can be assigned to confirm the overall structure.
- $^{13}C$  NMR Spectroscopy: The  $^{13}C$  NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling.

- $^2\text{H}$  NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signals of the deuterium atoms, confirming their presence and chemical environment.

## Conclusion

**Zafirlukast-d6** is an essential tool for researchers and drug development professionals, particularly in the field of pharmacokinetics and bioanalytical chemistry. Its physical and chemical properties are nearly identical to Zafirlukast, with the key difference being its increased mass. The experimental protocols provided in this guide offer a starting point for the analysis and characterization of this important isotopically labeled compound.

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